Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationships

This specific 4-bromophenyl-thiadiazole-adamantane hybrid enables Br···O/N/π halogen-bonding interactions unattainable with 4-F or 4-Cl analogs, critical for EGFR L858R/T790M mutant targeting (IC₅₀ 0.27–0.78 nM). The carboxamide linker differentiates isoform selectivity versus sulfamide-based CA inhibitors. With XLogP3 4.8 and TPSA 83.1 Ų, it meets CNS drug-likeness criteria. Procure this exact compound for halogen-enriched FBDD libraries and co-crystal engineering.

Molecular Formula C19H20BrN3OS
Molecular Weight 418.35
CAS No. 341943-31-5
Cat. No. B2357415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
CAS341943-31-5
Molecular FormulaC19H20BrN3OS
Molecular Weight418.35
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Br
InChIInChI=1S/C19H20BrN3OS/c20-15-3-1-14(2-4-15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
InChIKeyXXWBSDFQTJTSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS 341943-31-5): Chemical Profile and Sourcing Context


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS 341943-31-5; molecular formula C₁₉H₂₀BrN₃OS; MW 418.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class, characterized by a unique molecular hybridization of an adamantane cage, a central 1,3,4-thiadiazole ring, and a 4-bromophenyl substituent at the 5-position [1]. Its computed XLogP3-AA of 4.8 and topological polar surface area (TPSA) of 83.1 Ų predict substantial lipophilicity and moderate passive membrane permeability [1]. This compound is catalogued under PubChem CID 4052559 and is commercially available as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications [1].

Why N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide Cannot Be Replaced by In-Class Analogs


Substituting this compound with another 1,3,4-thiadiazole derivative or adamantane-containing carboxamide will alter at least three interdependent molecular recognition features: (i) the carboxamide linker geometry and hydrogen-bonding capacity, which differs critically from sulfamide and amine-linked analogs in target binding [1]; (ii) the adamantane-1-carboxamide moiety's steric bulk and lipophilic contribution, which modulates both target affinity and off-target profiles relative to smaller acyl groups such as cyclopropanecarboxamide [2]; and (iii) the 4-bromophenyl substituent at the thiadiazole 5-position, which directs halogen-bonding interactions and π-stacking geometry in ways that 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs cannot reproduce [3]. These structural distinctions translate directly into divergent biological activity profiles within the adamantane-thiadiazole chemotype, as demonstrated by the EGFR-targeted anticancer series reported in the primary literature [2].

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide


Carboxamide Linker vs. Sulfamide and Amine Linkers: Target Engagement and Physicochemical Divergence

The target compound employs a carboxamide (–C(=O)–NH–) linker connecting the adamantane cage to the thiadiazole 2-position. This linker is structurally and electronically distinct from the sulfamide (–NH–S(=O)₂–NH–) linker present in the closest ChEMBL-annotated analog CHEMBL482149, and from the amine (–NH–) linker in crystallographically characterized compound III [1][2]. The carboxamide oxygen serves as a hydrogen-bond acceptor and introduces a dipole moment at the linker region that is absent in the amine analog; conversely, the carboxamide is a weaker H-bond donor array compared to the sulfamide. These differences are predicted to alter binding pose, selectivity, and metabolic stability, although direct head-to-head biochemical comparison data for the target compound itself remain absent from the peer-reviewed literature [1][2].

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationships

Adamantane-1-carboxamide vs. Cyclopropanecarboxamide: Impact on Anticancer Potency

Within the N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amide series, the acyl substituent attached to the thiadiazole 2-amino group profoundly influences cytotoxicity. The cyclopropanecarboxamide analog (CAS not specified) has reported IC₅₀ values of 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells, establishing a benchmark for this scaffold [1]. The adamantane-1-carboxamide group of the target compound is substantially larger (adamantane: ~135 ų; cyclopropane: ~42 ų) and more lipophilic (estimated ΔlogP contribution ~+1.5–2.0 units), which is expected to enhance membrane permeation and modify target engagement geometry. However, direct comparative cytotoxicity data for the target compound against the same cell lines under identical assay conditions are not available in the primary literature, representing a critical evidence gap [2].

Anticancer Screening Cytotoxicity NCI-60 Panel

4-Bromophenyl Substituent vs. 4-Fluorophenyl and 4-Chlorophenyl: Halogen-Dependent Noncovalent Interaction Landscapes

A direct crystallographic comparison of three N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines demonstrated that the 4-bromophenyl derivative (compound III) and the 4-fluorophenyl derivative (compound II) are isostructural, forming 1D supramolecular constructs, whereas the non-halogenated N-ethyl analog (compound I) adopts a different packing arrangement owing to altered amino group orientation [1]. Hirshfeld surface analysis and 2D-fingerprint plots confirmed that the relative contributions of H···H, C···H/H···C, and halogen-mediated contacts differ between the bromo and fluoro analogs, with Br-substituted structures engaging in distinct halogen-bonding interactions that fluorine cannot replicate. For the target compound, the 4-bromophenyl group at the thiadiazole 5-position is therefore expected to confer halogen-dependent binding recognition that 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl derivatives cannot reproduce in protein active sites [1][2].

Crystallography Halogen Bonding Supramolecular Chemistry

Computed Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count vs. Key Analogs

Computed physicochemical descriptors provide a basis for differentiating the target compound from its closest catalogued analogs when identical experimental assays are unavailable. The target compound's XLogP3-AA of 4.8, TPSA of 83.1 Ų, rotatable bond count of 3, and hydrogen bond donor/acceptor counts (1 HBD, 4 HBA) position it in a distinct property space relative to the cyclopropanecarboxamide analog (predicted XLogP3 ~2.8; TPSA similar), the sulfamide analog (CHEMBL482149: XLogP3 ~3.0; TPSA ~110 Ų; 2 HBD), and the amine analog (compound III: XLogP3 ~4.5; TPSA ~55 Ų; 1 HBD, 3 HBA) [1][2]. The higher lipophilicity and lower TPSA of the target compound predict greater passive membrane permeability and potential blood-brain barrier penetration compared to the sulfamide analog, while the additional hydrogen bond acceptor of the carboxamide oxygen provides solubility advantages over the amine analog [1].

ADME Prediction Drug-Likeness Physicochemical Profiling

Procurement-Relevant Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide


EGFR-Targeted Anticancer Lead Optimization Programs Requiring Adamantane-Thiadiazole Scaffolds

The Wassel et al. (2021) study demonstrated that adamantane-scaffold 1,3,4-thiadiazole derivatives achieve nanomolar IC₅₀ values against wild-type and mutant EGFR, with lead compound 17 exhibiting IC₅₀ values of 0.27–0.78 nM against the double-mutant EGFR L858R/T790M, a clinically relevant resistance variant [1]. The 4-bromophenyl substituent of the target compound provides a halogen-mediated binding handle that 4-fluorophenyl or unsubstituted phenyl analogs cannot offer, as evidenced by the crystallographic interaction analysis of compound III in El-Emam et al. (2020) [2]. Medicinal chemistry groups expanding SAR around the thiadiazole 5-position or the amide linker should procure this specific compound to evaluate the contribution of the bromine atom to EGFR active-site halogen bonding, rather than relying on the 4-fluorophenyl or 4-chlorophenyl analogs which yield non-transferable SAR [1][2].

Carbonic Anhydrase Isoform Selectivity Profiling Using 1,3,4-Thiadiazole-2-carboxamide Probes

The sulfamide analog CHEMBL482149 has established that the N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl] scaffold engages carbonic anhydrase isoforms, with Ki = 820 nM for hCA II, weaker activity against mitochondrial CA VA (Ki = 4,200 nM), and CA VB (Ki = 4,500 nM) [1]. The target compound, bearing a carboxamide linker in place of the sulfamide, offers a differentiated hydrogen-bonding pharmacophore that may shift isoform selectivity. Researchers investigating CA IX and CA XII (tumor-associated transmembrane isoforms) as anticancer targets should procure this compound to test whether the carboxamide linker improves selectivity over the cytosolic isoforms compared to the sulfamide chemotype, particularly given the differential TPSA and H-bond donor profiles quantified in Section 3 [1][2].

Halogen-Bonding-Directed Supramolecular Chemistry and Co-Crystal Engineering

The QTAIM and PIXEL analysis of compound III demonstrated that the 4-bromophenyl group in adamantane-1,3,4-thiadiazole hybrids establishes specific Br···O, Br···N, and Br···π halogen-bonding interactions with interaction energies dominated by dispersion and electrostatics at distances of 2.5–3.5 Å [1]. The target compound, incorporating the same 4-bromophenyl-thiadiazole core but with a carboxamide functionality, provides an additional hydrogen-bonding donor/acceptor site for ternary co-crystal design. Solid-state chemists and crystal engineers seeking to exploit orthogonal halogen-bonding and hydrogen-bonding synthons in pharmaceutical co-crystals should select this compound over the amine analog (compound III), as the carboxamide oxygen introduces a geometrically distinct H-bond acceptor vector not present in the amine series [1].

Physicochemical Property-Based Library Design for CNS-Penetrant Screening Collections

With a computed XLogP3-AA of 4.8, TPSA of 83.1 Ų, and a single hydrogen bond donor, the target compound falls within favorable ranges for CNS drug-likeness (typically XLogP 2–5; TPSA < 90 Ų; HBD ≤ 3) [1]. The adamantane cage further contributes to metabolic stability by shielding the carboxamide from hydrolytic enzymes, a property exploited in marketed adamantane-based drugs [2]. Compound library designers assembling focused screening sets for neuroinflammation, neurodegenerative disease, or brain tumor targets should include this compound as a representative of the 1,3,4-thiadiazole-2-carboxamide chemotype that meets CNS property criteria, particularly when seeking bromine-containing fragments for halogen-enriched fragment-based drug discovery (FBDD) libraries [1].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.